



Application Notes and Protocols for IAG933 in MSTO-211H Xenograft Models

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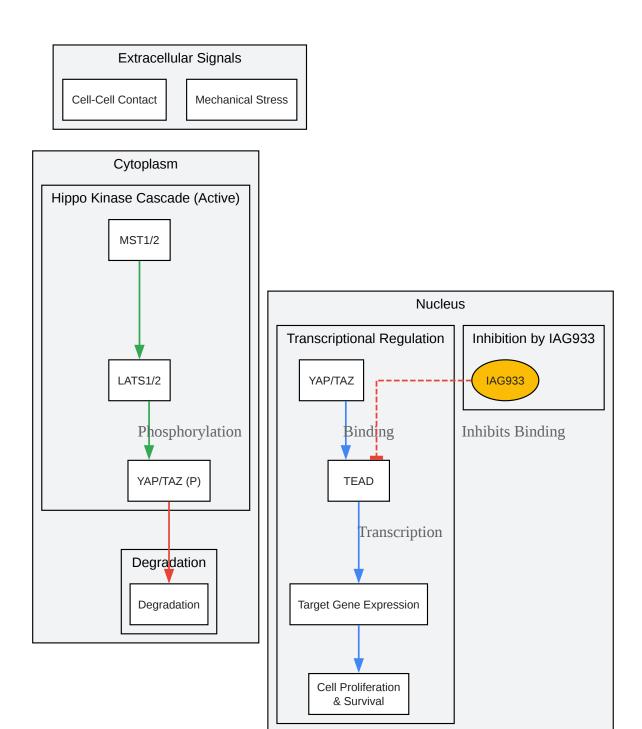
Introduction

IAG933 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors.[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which is frequently dysregulated in various cancers, including malignant mesothelioma.[3] The MSTO-211H cell line, derived from a patient with biphasic mesothelioma, serves as a valuable preclinical model for studying the efficacy of targeted therapies. These application notes provide a comprehensive guide for utilizing IAG933 in MSTO-211H xenograft models, covering experimental protocols, data presentation, and the underlying biological pathways.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. In its "on" state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. **IAG933** directly binds to TEAD, preventing the association of the YAP/TAZ co-activators and thereby inhibiting downstream oncogenic signaling.[3]





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Figure 1: Hippo Signaling Pathway and Mechanism of IAG933 Action.



Data Presentation

The following tables summarize the in vivo efficacy of **IAG933** in MSTO-211H xenograft models based on preclinical data.

Table 1: Dose-Dependent Antitumor Activity of IAG933 in MSTO-211H Mouse Xenograft Model

Treatment Group	Dose (mg/kg, p.o., QD)	Treatment Duration (days)	Tumor Growth Inhibition (%)	Observations
Vehicle Control	-	28	0	Progressive tumor growth
IAG933	30	28	Not specified	Dose-dependent anti-tumor effect
IAG933	240	28	Not specified	Dose-dependent anti-tumor effect, promotes cell apoptosis

Data synthesized from publicly available preclinical study information.

Table 2: Antitumor Efficacy of IAG933 in MSTO-211H Rat Xenograft Model

Treatment Group	Dose (mg/kg, p.o., QD)	Treatment Duration (weeks)	Tumor Volume Change
Vehicle Control	-	2	Progressive tumor growth
IAG933	10	2	Tumor stasis
IAG933	30	2	Tumor regression

Data synthesized from publicly available preclinical study information.

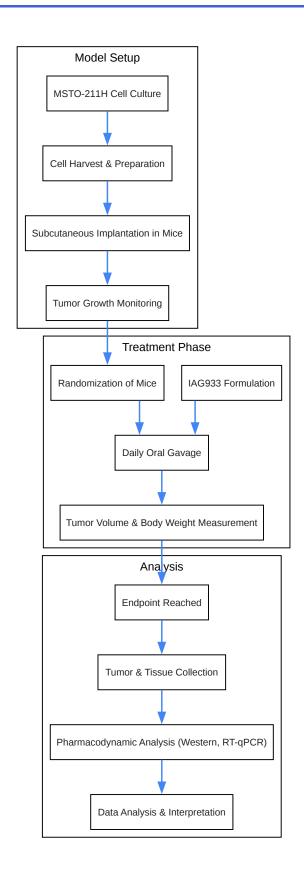




Experimental Protocols Experimental Workflow

The overall workflow for assessing the efficacy of IAG933 in an MSTO-211H xenograft model is depicted below.





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References

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- 2. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP/TAZ Transcriptional Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
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